Lithium acetate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

546-89-4 |

|---|---|

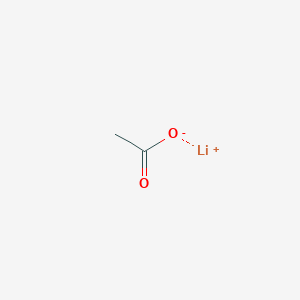

Molecular Formula |

C2H4LiO2 |

Molecular Weight |

67.0 g/mol |

IUPAC Name |

lithium;acetate |

InChI |

InChI=1S/C2H4O2.Li/c1-2(3)4;/h1H3,(H,3,4); |

InChI Key |

QQGWBRJQPRTJDA-UHFFFAOYSA-N |

SMILES |

[Li+].CC(=O)[O-] |

Isomeric SMILES |

[Li+].CC(=O)[O-] |

Canonical SMILES |

[Li].CC(=O)O |

Other CAS No. |

546-89-4 |

physical_description |

Liquid |

Pictograms |

Irritant; Health Hazard |

Synonyms |

lithium acetate lithium acetate enolate anion |

Origin of Product |

United States |

Foundational & Exploratory

Lithium Acetate: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical and physical properties of lithium acetate (B1210297), focusing on its applications in a laboratory setting. The information is presented to assist researchers, scientists, and professionals in drug development in utilizing this versatile reagent effectively and safely.

Core Chemical and Physical Properties

Lithium acetate is a salt of lithium and acetic acid, commercially available in both anhydrous (CH₃COOLi) and dihydrate (CH₃COOLi·2H₂O) forms.[1] The dihydrate is often preferred in laboratory settings for its ease of handling.[2]

Physicochemical Data

The fundamental physicochemical properties of both anhydrous and dihydrate forms of this compound are summarized below for easy comparison.

| Property | This compound (Anhydrous) | This compound (Dihydrate) |

| Molecular Formula | C₂H₃LiO₂ | C₂H₃LiO₂·2H₂O |

| Molecular Weight | 65.99 g/mol [2] | 102.02 g/mol [2] |

| Appearance | White crystalline solid[1] | White crystalline solid |

| Melting Point | 283-285 °C[2] | 53-56 °C[2] |

| Density | 1.26 g/cm³[1] | Not specified |

| pKa (of acetic acid) | 4.76 | 4.76 |

Solubility Profile

This compound exhibits high solubility in water and is also soluble in various polar organic solvents.[3][4] The quantitative solubility in common laboratory solvents is detailed in the table below.

| Solvent | Solubility ( g/100 mL) | Temperature (°C) |

| Water | ~40.8[2] | 20[2] |

| Methanol | 30.37 | 15 |

| 32.47 | 67.2 | |

| Acetic Acid | 10.4 | 16.7 |

| 11.1 | 22.1 | |

| 11.6 | 25 | |

| 15.4 | 51 | |

| 16.52 | 55.6 | |

| 21.3 | 70 | |

| 41.98 | 98 | |

| 60.06 | 106.5 | |

| Acetone | Insoluble | - |

Key Laboratory Applications and Experimental Protocols

This compound is a versatile reagent with several key applications in the modern molecular biology laboratory. Its utility stems from its properties as a salt of a weak acid and a strong base, and the chaotropic effects of the lithium cation.

Yeast Transformation

One of the most common applications of this compound is in the transformation of yeast cells, specifically Saccharomyces cerevisiae. The lithium cations are believed to make the yeast cell wall more permeable, facilitating the uptake of foreign DNA. This is often performed in conjunction with single-stranded carrier DNA (ssDNA) and polyethylene (B3416737) glycol (PEG).

This protocol is adapted from established methods for the transformation of S. cerevisiae.

Materials:

-

YPD medium

-

Sterile water

-

Transformation Buffer (0.1 M LiAc in TE buffer)

-

PEG Solution (40% PEG 3350 in 0.1 M LiAc/TE buffer)

-

Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL

-

Plasmid DNA

-

Yeast strain of interest

-

Selective agar (B569324) plates

Procedure:

-

Preparation of Competent Cells:

-

Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.

-

The following day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2.

-

Incubate at 30°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Harvest the cells by centrifugation at 3000 x g for 5 minutes.

-

Wash the cell pellet with 25 mL of sterile water and centrifuge again.

-

Resuspend the cells in 1 mL of Transformation Buffer. These are now your competent cells.

-

-

Transformation:

-

In a microcentrifuge tube, combine 100 µL of the competent cell suspension with 5-10 µL of plasmid DNA and 5 µL of single-stranded carrier DNA.

-

Add 600 µL of PEG Solution.

-

Vortex the mixture thoroughly to ensure complete resuspension of the cells.

-

Incubate at 30°C for 30 minutes with shaking.

-

Heat shock the cells at 42°C for 15-20 minutes.

-

Pellet the cells by centrifugation at 8000 x g for 2 minutes.

-

Carefully remove the supernatant.

-

Resuspend the cell pellet in 200 µL of sterile water or TE buffer.

-

-

Plating and Selection:

-

Spread the cell suspension onto appropriate selective agar plates.

-

Incubate the plates at 30°C for 2-4 days until transformant colonies appear.

-

Buffer for DNA and RNA Gel Electrophoresis

This compound can be used as a component in electrophoresis buffers for the separation of DNA and RNA. It offers the advantage of having a lower conductivity than traditional TAE (Tris-acetate-EDTA) or TBE (Tris-borate-EDTA) buffers. This lower conductivity generates less heat, allowing for higher voltages to be used for faster separation times without the risk of melting the agarose (B213101) gel.

Materials:

-

This compound (anhydrous or dihydrate)

-

Boric acid

-

Deionized water

Procedure:

-

To prepare a 1 L of 10X LAB buffer, dissolve 25.5 g of this compound (dihydrate) and 15.5 g of boric acid in approximately 800 mL of deionized water.

-

Adjust the final volume to 1 L with deionized water.

-

The pH of the resulting solution should be approximately 6.5.

-

For a 1X working solution, dilute the 10X stock buffer 1:10 with deionized water.

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Workflow for yeast transformation using the this compound method.

Caption: Logical relationship of components for preparing LAB electrophoresis buffer.

Safety and Handling

This compound is generally considered to have low toxicity. However, as with all laboratory chemicals, appropriate personal protective equipment, including safety glasses and gloves, should be worn during handling. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to Lithium Acetate Dihydrate vs. Anhydrous for Experiments

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of lithium acetate (B1210297) dihydrate and its anhydrous form, offering insights into their properties and applications to aid in the selection of the appropriate reagent for various experimental needs.

Core Chemical and Physical Properties

Lithium acetate is commercially available in two forms: dihydrate (LiOAc·2H₂O) and anhydrous (LiOAc). The primary difference lies in the presence of two water molecules of hydration in the dihydrate form. This seemingly small difference has significant implications for the material's properties and its use in experimental settings.

Table 1: Comparison of Physical and Chemical Properties

| Property | This compound Dihydrate | Anhydrous this compound |

| Chemical Formula | CH₃COOLi·2H₂O | CH₃COOLi |

| Molecular Weight | 102.02 g/mol | 65.99 g/mol |

| Appearance | White crystalline solid | White to off-white crystalline powder |

| Melting Point | 53-56 °C (decomposes) | ~286 °C |

| Solubility | Soluble in water, ethanol, and ether. | Soluble in water and alcohol. |

| Hygroscopicity | Stable | Hygroscopic (readily absorbs moisture from the atmosphere) |

Key Considerations for Experimental Use

The choice between the dihydrate and anhydrous forms of this compound primarily depends on the specific requirements of the experiment, particularly the need for a water-free environment.

Anhydrous this compound: For Water-Sensitive Applications

The anhydrous form is the preferred choice for applications where the presence of water could interfere with the reaction or compromise the results. These include:

-

Organic Synthesis: In many organic reactions, water can act as an unwanted nucleophile, leading to side reactions and reduced yields. Anhydrous this compound is used as a catalyst or reagent in these settings.

-

Battery Research: In the development of lithium-ion batteries, the electrolyte and other components must be rigorously free of water to prevent degradation and ensure optimal performance.

-

Preparation of Anhydrous Solutions: When preparing solutions in non-aqueous solvents, using the anhydrous salt is essential to maintain the desired water-free conditions.

Handling Precautions: Due to its hygroscopic nature, anhydrous this compound must be stored and handled in a dry environment, such as in a desiccator or a glovebox, to prevent it from absorbing atmospheric moisture.

This compound Dihydrate: For Aqueous Systems and General Use

The dihydrate form is a convenient and often more economical choice for applications where the presence of water is acceptable or desired. Common uses include:

-

Molecular Biology:

-

Yeast Transformation: this compound is a key component in the chemical transformation of yeast cells, making their membranes permeable to DNA. The dihydrate is typically used for this purpose as the transformation protocol is performed in an aqueous environment.

-

Gel Electrophoresis: this compound can be used as a buffer for DNA and RNA gel electrophoresis. It offers lower electrical conductivity compared to TAE or TBE buffers, which allows for running gels at higher voltages and shorter times without excessive heat generation.

-

-

General Buffer Preparation: For many biochemical and other aqueous-based experiments, this compound dihydrate is a suitable and stable choice for preparing buffer solutions.

Experimental Protocols

Preparation of a 1.0 M this compound Stock Solution

This protocol is suitable for preparing a stock solution for applications like yeast transformation.

Methodology:

-

Using this compound Dihydrate:

-

Weigh out 102.02 g of this compound dihydrate (molar mass = 102.02 g/mol ).

-

Dissolve the solid in approximately 800 mL of deionized water with stirring.

-

Once fully dissolved, adjust the final volume to 1 L with deionized water.

-

Sterilize the solution by autoclaving or filtration.

-

-

Using Anhydrous this compound:

-

Weigh out 65.99 g of anhydrous this compound (molar mass = 65.99 g/mol ).

-

Carefully and quickly add the anhydrous salt to approximately 800 mL of deionized water with stirring. Due to its hygroscopic nature, it is advisable to weigh it immediately before use.

-

Once fully dissolved, adjust the final volume to 1 L with deionized water.

-

Sterilize the solution by autoclaving or filtration.

-

Note: For most aqueous applications, starting with the dihydrate form is more straightforward as it is not hygroscopic and its molecular weight already accounts for the water of hydration.

Visualizing the Relationship and Conversion

The dihydrate and anhydrous forms of this compound are interconvertible, primarily through the addition or removal of water, which can be achieved by heating.

Conclusion

The selection between this compound dihydrate and its anhydrous form is a critical decision in experimental design. For water-sensitive applications such as organic synthesis and battery research, the use of the anhydrous form is imperative, and appropriate handling is necessary to prevent hydration. For most aqueous applications, particularly in molecular biology, the dihydrate form is a stable, convenient, and cost-effective choice. Understanding the fundamental properties of each form allows researchers to make an informed decision that best suits their experimental needs.

Synthesis and Purification of High-Purity Lithium Acetate: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of lithium acetate (B1210297) for research applications. The document details established synthesis methodologies, rigorous purification protocols, and advanced analytical techniques for purity assessment, enabling the production of high-purity lithium acetate crucial for scientific research and pharmaceutical development.

Introduction to this compound in Research

This compound (CH₃COOLi) is a salt of lithium and acetic acid that serves as a vital reagent in a multitude of research applications. It is frequently utilized as a buffer in gel electrophoresis for DNA and RNA analysis.[1] In the pharmaceutical industry, it is a precursor in the synthesis of lithium-based medications, particularly for mood stabilization.[2] Furthermore, anhydrous this compound acts as an efficient and stable catalyst in various organic reactions, including asymmetric synthesis and coupling reactions, contributing to the development of novel therapeutics.[3] The purity of this compound is paramount, as impurities can significantly impact experimental outcomes, from altering electrophoretic mobility to interfering with catalytic processes and compromising the quality of pharmaceutical formulations.[4]

Synthesis of this compound

High-purity this compound can be synthesized through several straightforward neutralization reactions. The two most common methods involve the reaction of a lithium base (lithium carbonate or lithium hydroxide) with acetic acid.

Synthesis from Lithium Carbonate and Acetic Acid

The reaction of lithium carbonate with acetic acid is a widely used method due to the availability and stability of lithium carbonate.[5] The reaction proceeds with the evolution of carbon dioxide gas.

Reaction: Li₂CO₃ + 2CH₃COOH → 2CH₃COOLi + H₂O + CO₂

Experimental Protocol:

-

Reactant Preparation: In a suitable reaction vessel, create a slurry of high-purity lithium carbonate in deionized water.

-

Reaction: While stirring, slowly add a stoichiometric amount of glacial acetic acid to the lithium carbonate slurry. The reaction is exothermic and will be accompanied by the effervescence of carbon dioxide. For industrial-scale production, this reaction is often carried out under controlled temperature conditions, typically between 80-95°C, to achieve high conversion rates.[5]

-

Completion and Filtration: Continue stirring until the evolution of carbon dioxide ceases, indicating the completion of the reaction. The resulting solution is then filtered to remove any unreacted lithium carbonate or other insoluble impurities.

Synthesis from Lithium Hydroxide (B78521) and Acetic Acid

An alternative and often preferred method for laboratory-scale synthesis involves the neutralization of lithium hydroxide with acetic acid. This method avoids the frothing associated with the carbonate reaction and can be easier to control.

Reaction: LiOH + CH₃COOH → CH₃COOLi + H₂O[2]

Experimental Protocol:

-

Reactant Preparation: Dissolve industrial-grade lithium hydroxide monohydrate in pure water with stirring until the solution is clear.

-

Neutralization: Slowly add glacial acetic acid to the lithium hydroxide solution under continuous stirring. The pH of the solution should be carefully monitored.

-

pH Adjustment: Adjust the pH of the reaction mixture to a range of 7.0-7.5 using either glacial acetic acid or a lithium hydroxide solution to ensure complete neutralization.[5] Allow the solution to stabilize for 10-15 minutes, and re-measure the pH.[5]

-

Filtration: Filter the resulting this compound solution to remove any insoluble impurities.

Table 1: Comparison of Synthesis Methods

| Feature | Synthesis from Lithium Carbonate | Synthesis from Lithium Hydroxide |

| Starting Materials | Lithium Carbonate, Acetic Acid | Lithium Hydroxide, Acetic Acid |

| Byproducts | Carbon Dioxide, Water | Water |

| Reaction Control | Can be vigorous due to CO₂ evolution | Smoother reaction, easier to control |

| Purity of Crude Product | Generally high, may contain unreacted carbonate | Generally high |

| Typical Yield | > 95%[5] | > 95%[5] |

Logical Workflow for this compound Synthesis

Caption: General workflow for the synthesis of crude this compound solution.

Purification of this compound

For most research applications, the crude this compound solution requires further purification to remove unreacted starting materials, side products, and other impurities such as metal ions.[4][5] Recrystallization is a highly effective method for achieving high purity.

Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature. An impure solid is dissolved in a hot solvent and then allowed to cool, during which the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.[6]

Experimental Protocol for Recrystallization of this compound:

-

Concentration: The crude this compound solution is concentrated by evaporation to increase the solute concentration. On an industrial scale, this is often done under vacuum.[7][8]

-

Solvent Selection: While this compound is highly soluble in water, a mixed-solvent system can be employed for enhanced purification. A common approach is to use a "good" solvent in which this compound is highly soluble (e.g., water) and a "bad" solvent in which it is less soluble (e.g., ethanol (B145695) or acetone).[9][10] The optimal solvent or solvent pair should be determined experimentally to maximize yield and purity.

-

Dissolution: The concentrated this compound solution (or solid crude product) is heated in the chosen "good" solvent until it completely dissolves.

-

Hot Filtration (Optional): If any insoluble impurities are present at this stage, the hot solution should be filtered to remove them.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling can be completed in an ice bath to maximize the yield.

-

Collection and Washing: The crystallized this compound is collected by vacuum filtration. The crystals are then washed with a small amount of the cold "bad" solvent to remove any adhering mother liquor containing impurities.

-

Drying: The purified this compound crystals (typically as the dihydrate, CH₃COOLi·2H₂O) are dried in a desiccator or a vacuum oven at a low temperature to avoid decomposition. For the anhydrous form, further drying at a higher temperature (e.g., 110-150°C) under vacuum is necessary.[5]

Table 2: Common Purification Techniques for this compound

| Technique | Principle | Impurities Removed |

| Recrystallization | Difference in solubility at different temperatures | Soluble impurities, some metal ions |

| Ion Exchange | Selective removal of ionic impurities | Divalent and trivalent metal cations |

| Solvent Extraction | Partitioning of impurities between two immiscible liquids | Organic impurities, some metal complexes |

| Filtration | Separation of insoluble solids from a liquid | Unreacted starting materials, dust, etc. |

Experimental Workflow for Synthesis and Purification

Caption: A comprehensive workflow for the synthesis and purification of this compound.

Analytical Techniques for Purity Assessment

To ensure the suitability of the synthesized this compound for research purposes, a thorough purity assessment is crucial. A combination of analytical techniques is often employed to identify and quantify various potential impurities.

Titration

Principle: Non-aqueous acid-base titration is a common method for determining the purity of this compound. The acetate ion is a weak base and can be titrated with a strong acid, such as perchloric acid, in a non-aqueous solvent like glacial acetic acid.[11][12][13][14]

Experimental Protocol (Non-Aqueous Titration with Perchloric Acid):

-

Sample Preparation: Accurately weigh a sample of the dried this compound and dissolve it in glacial acetic acid.

-

Titration: Titrate the solution with a standardized 0.1 M solution of perchloric acid in glacial acetic acid.

-

Endpoint Detection: The endpoint can be determined potentiometrically using a suitable electrode system or visually using an indicator such as crystal violet, which changes from violet (basic) to blue-green (acidic).[11]

-

Calculation: The purity of the this compound is calculated based on the volume of perchloric acid consumed.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC can be used to detect and quantify both organic and inorganic impurities. A reversed-phase or ion-exchange column can be employed depending on the nature of the impurities being analyzed.[4]

General HPLC Methodology:

-

Column: A suitable column, such as a C18 reversed-phase column or an anion exchange column, is selected.

-

Mobile Phase: The mobile phase is typically a buffered aqueous solution, often mixed with an organic solvent like acetonitrile (B52724) or methanol. The composition can be isocratic or a gradient.

-

Detector: A UV detector is commonly used if the impurities have a chromophore. If not, a conductivity detector or mass spectrometer can be employed.

-

Quantification: Impurity levels are determined by comparing the peak areas in the sample chromatogram to those of certified reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy can be used for the quantitative analysis of this compound. The integral of the methyl proton signal of the acetate is directly proportional to the concentration of this compound in the sample. By using a certified internal standard with a known concentration, the absolute purity of the this compound can be determined.

¹H NMR Analysis:

-

Sample Preparation: A known mass of the this compound sample and a known mass of an internal standard (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., D₂O).

-

Data Acquisition: A quantitative ¹H NMR spectrum is acquired.

-

Data Analysis: The integrals of the characteristic signals of this compound and the internal standard are measured. The purity is calculated based on the ratio of these integrals, the molar masses, and the masses of the sample and the standard. The ¹H NMR spectrum of this compound shows a characteristic singlet for the methyl protons.

Other Techniques

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS): These techniques are highly sensitive for detecting and quantifying trace metal impurities.[4]

-

Powder X-ray Diffraction (PXRD): PXRD is used to confirm the crystalline phase of the synthesized this compound (e.g., anhydrous vs. dihydrate) and to identify any crystalline impurities.

Table 3: Summary of Analytical Techniques for Purity Assessment

| Technique | Information Provided | Typical Impurities Detected |

| Titration | Overall purity (assay) | Acidic or basic impurities |

| HPLC | Quantification of specific impurities | Organic impurities, other anions |

| ¹H NMR | Structural confirmation and quantitative purity | Organic impurities with proton signals |

| ICP-MS/AAS | Trace metal content | Na, K, Ca, Mg, heavy metals |

| PXRD | Crystalline phase and impurities | Different crystalline forms, insoluble inorganic impurities |

Logical Relationship of Analytical Techniques

Caption: Interrelation of analytical techniques for comprehensive purity assessment.

Conclusion

The synthesis and purification of high-purity this compound are critical for its successful application in research and development. The choice of synthesis method, either from lithium carbonate or lithium hydroxide, depends on the scale and specific requirements of the researcher. A meticulous purification process, primarily through recrystallization, is essential to remove impurities that can adversely affect experimental results. A suite of analytical techniques, including titration, HPLC, NMR, and elemental analysis, should be employed to rigorously assess the purity of the final product. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently prepare high-quality this compound suitable for their demanding applications.

References

- 1. beechems.com [beechems.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Anhydrous this compound: the - Zhejiang Rongsheng Technology Co.,Ltd. [zjrskj.cn]

- 4. Measure Impurity Levels in Commercial this compound [eureka.patsnap.com]

- 5. How to Derive this compound from Lithium Carbonate [eureka.patsnap.com]

- 6. mt.com [mt.com]

- 7. Method for preparing battery grade anhydrous this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN103739475B - Method for preparing battery grade anhydrous this compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. UNODC - Bulletin on Narcotics - 1953 Issue 1 - 003 [unodc.org]

- 12. xylemanalytics.com [xylemanalytics.com]

- 13. lcms.cz [lcms.cz]

- 14. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]

Lithium Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Lithium acetate (B1210297) is a salt of lithium and acetic acid that serves as a critical reagent and precursor in a multitude of applications, from molecular biology to pharmaceutical synthesis and advanced materials science. This guide provides an in-depth overview of its chemical and physical properties, synthesis protocols, and key applications, with a focus on its relevance to research and drug development.

Core Chemical and Physical Properties

Lithium acetate is a white, crystalline solid.[1] It is most commonly available in its anhydrous (C₂H₃LiO₂) and dihydrate (C₂H₃LiO₂·2H₂O) forms.[1] The anhydrous form has a molecular weight of approximately 65.99 g/mol , while the dihydrate form has a molecular weight of 102.02 g/mol .[1] The salt is highly soluble in water and moderately soluble in polar organic solvents like methanol (B129727) and ethanol.[1][2]

The key quantitative properties of anhydrous and dihydrate this compound are summarized in the table below for easy comparison.

| Property | This compound (Anhydrous) | This compound (Dihydrate) |

| Chemical Formula | C₂H₃LiO₂ (or CH₃COOLi)[1][3][4][5] | C₂H₃LiO₂·2H₂O[1][6] |

| Molecular Weight | 65.99 g/mol [1][7] | 102.02 g/mol [1][8] |

| Appearance | White crystalline powder[4] | White crystalline powder[8] |

| Melting Point | 283–285 °C[1][9] | 53–56 °C[1] |

| Density | 1.26 g/cm³[3][10] | Not specified |

| Solubility in Water | Approx. 40.8 g/100 mL at 20 °C[1] | Moderately water-soluble[8] |

| CAS Number | 546-89-4[4][7] | 6108-17-4[8] |

Synthesis and Experimental Protocols

This compound is typically synthesized through a neutralization reaction between a lithium source and acetic acid.[10] The most common methods involve the reaction of lithium carbonate or lithium hydroxide (B78521) with acetic acid.[6][11]

This protocol outlines a common laboratory-scale method for synthesizing this compound.

Materials:

-

Lithium Carbonate (Li₂CO₃)

-

Glacial Acetic Acid (CH₃COOH)

-

Deionized Water

-

Reaction vessel (e.g., beaker or flask)

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

pH meter or pH indicator strips

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution: Slowly add a stoichiometric amount of lithium carbonate to a stirred solution of acetic acid in deionized water. The reaction is exothermic and will release carbon dioxide gas.

-

Reaction: Li₂CO₃ + 2 CH₃COOH → 2 CH₃COOLi + H₂O + CO₂

-

-

Reaction Control: Control the rate of addition to prevent excessive foaming. The reaction mixture is typically heated to between 70-90°C to ensure completion.[11]

-

pH Adjustment: After the initial reaction subsides, carefully monitor and adjust the pH of the solution to between 5.5 and 6.5 by adding small amounts of acetic acid or lithium carbonate as needed.[11]

-

Filtration: Once the reaction is complete and the solution is clear, filter the hot solution to remove any unreacted starting material or insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of this compound dihydrate.

-

Purification: The resulting crystals can be collected by filtration and further purified by recrystallization from water.[11]

-

Drying: To obtain anhydrous this compound, the dihydrate crystals must be heated carefully to remove the water of crystallization.

Applications in Research and Drug Development

This compound's unique properties make it invaluable in several scientific domains.

-

Gel Electrophoresis Buffer: It is used as a buffer for the gel electrophoresis of DNA and RNA.[3][12] Gels made with this compound have lower electrical conductivity and generate less heat than those made with TAE buffer, allowing them to be run at higher voltages for faster separation times.[3][12]

-

Yeast Transformation: this compound is a key component in protocols for increasing the permeability of yeast cell walls, which facilitates the uptake of foreign DNA (transformation).[1][13] It is believed its chaotropic effect—denaturing proteins and nucleic acids—is responsible for this phenomenon.[9][12]

-

Precursor for Lithium-Based Drugs: It serves as a precursor in the synthesis of lithium-based medications, particularly those used for mood stabilization in bipolar disorder.[4]

-

Catalyst in Organic Synthesis: Anhydrous this compound acts as an efficient and low-toxicity Lewis acid catalyst in various organic reactions crucial for drug synthesis.[14] Notable examples include:

-

Biotechnology and Drug Delivery: It is used as a stabilizer for lipid nanoparticles (LNPs), which are employed as delivery systems for mRNA vaccines and other nucleic acid-based drugs.[14]

Visualized Experimental Workflow

The following diagram illustrates the key steps in a typical yeast transformation protocol involving this compound.

Caption: Workflow for DNA transformation in yeast using the this compound method.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Measure Solubility of this compound in Different Solvents [eureka.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. newalliance.co.in [newalliance.co.in]

- 7. scbt.com [scbt.com]

- 8. Applications of this compound Dihydrate - Poworks [poworks.com]

- 9. bisleyinternational.com [bisleyinternational.com]

- 10. axiomcorporate.com [axiomcorporate.com]

- 11. How to Derive this compound from Lithium Carbonate [eureka.patsnap.com]

- 12. This compound - Ataman Kimya [atamanchemicals.com]

- 13. This compound | 546-89-4 [chemicalbook.com]

- 14. Anhydrous this compound: the - Zhejiang Rongsheng Technology Co.,Ltd. [zjrskj.cn]

The Solubility of Lithium Acetate: A Technical Guide for Researchers

An In-depth Examination of the Solubility, Experimental Determination, and Practical Applications of Lithium Acetate (B1210297) for Scientific Professionals.

Lithium acetate (CH₃COOLi), a salt of lithium and acetic acid, is a versatile compound with significant applications across various scientific disciplines, including molecular biology, pharmaceuticals, and materials science.[1] Its utility is often dictated by its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent's polarity and the temperature. It exhibits high solubility in polar solvents like water, with solubility increasing significantly with temperature.[2][3] While it is also soluble in polar organic solvents, its solubility is limited in non-polar organic solvents.[3][4] The following tables summarize the available quantitative solubility data for this compound in various solvents.

Table 1: Solubility of this compound in Water [5][6][7]

| Temperature (°C) | Solubility ( g/100 mL) | Solubility (g/L) |

| 0 | 23.76 | 237.6 |

| 20 | 45.0 | 408 |

| 25.8 | 31.28 | 312.8 |

| 40 | - | 667 |

| 50 | - | 938 |

| 102.8 | 66.73 | 667.3 |

Table 2: Solubility of this compound in Organic Solvents [8]

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Acetic Acid | 16.7 | 10.4 |

| 22.1 | 11.1 | |

| 25 | 11.6 | |

| 51 | 15.4 | |

| 55.6 | 16.52 | |

| 70 | 21.3 | |

| 98 | 41.98 | |

| 106.5 | 60.06 | |

| Acetone | - | Insoluble |

| Methanol | 15 | 30.37 |

| Alcohol | - | Freely Soluble[5][9] |

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask and Gravimetric Method

The following protocol outlines a reliable and widely used method for determining the equilibrium solubility of this compound in a given solvent.[10] This method combines the shake-flask technique for achieving saturation with the gravimetric method for quantifying the dissolved solute.[2][3]

Materials:

-

This compound (anhydrous, analytical grade)

-

Solvent of interest (e.g., water, ethanol)

-

Conical flasks or vials with stoppers

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporating dishes or watch glasses

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution (Shake-Flask Method):

-

Add an excess amount of this compound to a conical flask containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.[10]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.[5][11]

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved particles. The filter membrane should be compatible with the solvent.

-

-

Gravimetric Analysis:

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the solution to determine the total mass of the solution.

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound (decomposition begins around 275°C).[8]

-

Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it again to determine the mass of the dry this compound residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.[3]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final mass of the dish with the residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the solution.

-

Express the solubility in the desired units (e.g., g/100 g of solvent, g/100 mL of solvent, or g/L of solvent).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Conclusion

References

- 1. This compound [chemister.ru]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmajournal.net [pharmajournal.net]

- 4. Measure Solubility of this compound in Different Solvents [eureka.patsnap.com]

- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound CAS 546-89-4 LiOAc from China manufacturer - Jinan Future Chemical Co., Ltd. [sdfuturechemical.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. This compound anhydrous [ganfenglithium.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. pubs.acs.org [pubs.acs.org]

Lithium acetate safety data sheet (SDS) handling precautions

An In-depth Technical Guide to the Safe Handling of Lithium Acetate (B1210297)

This guide provides comprehensive safety information and handling precautions for lithium acetate, intended for researchers, scientists, and professionals in drug development and other laboratory settings. The information is synthesized from various Safety Data Sheets (SDSs) to ensure a thorough understanding of the material's properties and potential hazards.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is harmful if swallowed and causes serious eye irritation. Large doses of lithium ions can lead to dizziness, prostration, and potential kidney damage, particularly if sodium intake is limited.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 | H402: Harmful to aquatic life. |

Precautionary Statements: Users should wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear appropriate eye or face protection.[1] It is also advised to avoid release into the environment.

Toxicological and Ecotoxicological Data

Quantitative data from toxicological and ecotoxicological studies are summarized below. These values are critical for risk assessment in a laboratory setting.

Table 2: Acute Toxicity Data

| Type | Route | Species | Value | Reference |

|---|---|---|---|---|

| LDLo | Oral | Mouse | 1500 mg/kg | [2] |

| Acute Toxicity Estimate | Oral | - | 500.1 mg/kg | [1] |

| LD50 | Dermal | Rat | >2,000 mg/kg |[3] |

Table 3: Ecotoxicity Data

| Type | Species | Endpoint | Value | Exposure Time | Reference |

|---|---|---|---|---|---|

| LC50 | Danio rerio (zebra fish) | Mortality | 62.2 mg/L | 96 h |

| EC50 | Daphnia magna (Water flea) | Immobilization | 19.1 mg/L | 48 h | |

Experimental Protocols

-

Zebra Fish LC50 (OECD Test Guideline 203): The acute toxicity to fish was determined using a static test method according to OECD Test Guideline 203. In this protocol, zebra fish (Danio rerio) are exposed to various concentrations of this compound in water for a 96-hour period. The concentration that is lethal to 50% of the test population (LC50) is then determined.

-

Daphnia EC50 (OECD Test Guideline 202): The acute immobilization test for daphnia was conducted following OECD Test Guideline 202. Daphnia magna are exposed to the substance for 48 hours. The concentration that causes immobilization (the inability to swim) in 50% of the daphnia population (EC50) is recorded.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe storage and handling.

Table 4: Physical and Chemical Data

| Property | Value |

|---|---|

| Appearance | White crystalline powder/solid.[2][4] |

| Odor | Odorless to slight acetic acid/vinegar-like odor.[2][4] |

| pH | 7.0 - 9.0 (in a 40 g/L aqueous solution).[3][4] |

| Melting Point | 280 - 285 °C (536 - 545 °F).[4] |

| Solubility in Water | 408 g/L at 20°C.[4] |

| Density | 1.25 - 1.3 g/cm³ at 20°C.[3][5] |

| Stability | Stable under normal ambient conditions.[1][4] |

Handling, Storage, and Personal Protection

Proper procedures must be followed to minimize exposure and ensure safety.

Safe Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory environment.

Caption: Standard workflow for handling this compound.

-

Engineering Controls : Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be located close to the workstation.[4][6]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles conforming to EN166 or NIOSH standards.[4][7]

-

Skin Protection : Handle with gloves (Nitrile rubber is suitable) inspected prior to use.[3][7] Wear a lab coat or other protective clothing to prevent skin exposure.[2][4]

-

Respiratory Protection : Not typically required under normal conditions with adequate ventilation. If dust is generated, use a NIOSH-approved dust mask.[3][7]

-

-

Storage : Store in a dry, cool, and well-ventilated place in a tightly closed container.[4][8] Avoid reaction with strong oxidizing agents.[2]

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

Emergency Spill Response Workflow

The following diagram illustrates the logical steps for responding to a this compound spill.

Caption: Logical workflow for a this compound spill response.

-

First-Aid Measures :

-

Ingestion : If swallowed, rinse mouth with water.[7] Call a poison center or doctor if you feel unwell. Do not induce vomiting.[9]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water or shower.

-

Inhalation : Move the person into fresh air. If not breathing, give artificial respiration.[7]

-

-

Fire-Fighting Measures :

-

Accidental Release Measures :

-

Personal Precautions : Avoid dust formation and inhalation.[1][7] Evacuate the danger area and ensure adequate ventilation.

-

Environmental Precautions : Do not let the product enter drains.[1]

-

Containment : For spills, sweep up and shovel the material.[7] Keep in suitable, closed containers for disposal.[7] Avoid generating dust.[2]

-

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. carlroth.com [carlroth.com]

- 4. westliberty.edu [westliberty.edu]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. cephamls.com [cephamls.com]

- 7. pallavchemicals.com [pallavchemicals.com]

- 8. carlroth.com [carlroth.com]

- 9. oxfordlabchem.com [oxfordlabchem.com]

Mechanism of action of lithium acetate in yeast transformation

An In-Depth Technical Guide to the Mechanism of Action of Lithium Acetate (B1210297) in Yeast Transformation

Introduction

The genetic transformation of the budding yeast, Saccharomyces cerevisiae, is a cornerstone technique in molecular biology, enabling a wide range of applications from fundamental genetic studies to complex synthetic biology and drug development. Among the various methods developed, the lithium acetate (LiAc)/single-stranded carrier DNA (ssDNA)/polyethylene (B3416737) glycol (PEG) protocol has become the standard due to its simplicity, robustness, and high efficiency.[1][2] This method chemically induces competence in yeast cells, facilitating the uptake of exogenous plasmid DNA.

This guide provides a detailed examination of the molecular mechanisms underpinning this technique, focusing on the synergistic roles of its key components. It is intended for researchers, scientists, and professionals in drug development who utilize yeast as a model organism.

Core Components and Their Proposed Roles

The success of this transformation method relies on the coordinated action of several key reagents and a physical stressor: this compound, single-stranded carrier DNA, polyethylene glycol, and heat shock.

This compound (LiAc)

This compound, a salt of a monovalent cation, is a critical agent for permeabilizing the yeast cell. The positively charged lithium ions (Li+) are thought to neutralize the negative charges on both the yeast cell surface and the phosphate (B84403) backbone of the plasmid DNA.[3] This charge neutralization reduces the electrostatic repulsion between the DNA and the cell, facilitating a closer association.

Furthermore, lithium ions are believed to exert a mild chaotropic effect, disrupting the hydrogen bonding network of water and destabilizing the yeast cell wall and membrane structures.[4][5][6] This action increases the permeability of the cell envelope.[7] Studies have shown that LiAc is more effective than other alkali metal salts, such as lithium chloride (LiCl), in promoting transformation.[7][8] The treatment with LiAc is particularly crucial for helping DNA to pass through the rigid cell wall, an effect not required when using spheroplasts (yeast cells with the cell wall removed).[7][8]

Single-Stranded Carrier DNA (ssDNA)

The inclusion of single-stranded carrier DNA, typically denatured salmon sperm DNA, dramatically increases transformation efficiency by 20 to 200-fold.[1][9] Its precise mechanism is multifaceted. The ssDNA is thought to coat the yeast cell surface, and by binding non-specifically, it prevents the plasmid DNA from being adsorbed to the cell wall or other surfaces where it would be unavailable for uptake.[3] It may also protect the plasmid DNA from degradation by cellular nucleases.

Visualization studies using electron microscopy suggest that ssDNA, in synergy with LiAc, induces significant structural changes in the yeast cell wall.[10] Cells treated with both components exhibit protruded, loose, and porous cell wall structures, creating channels for DNA entry.[10] The carrier DNA itself appears to enter, at least partially, into the cell wall structure, contributing to this effect.[10]

Polyethylene Glycol (PEG)

Polyethylene glycol (PEG) is a polymer that is indispensable for the transformation of intact yeast cells.[7] It acts as a molecular crowding agent. By occupying a large volume in the aqueous solution, it effectively concentrates the plasmid DNA, ssDNA, and cells together, forcing the DNA onto the surface of the yeast cells.[7] This precipitation-like effect is crucial for bringing the DNA into close proximity with the cell membrane for uptake. PEG may also directly act on the cell membrane, possibly facilitating membrane fusion or the formation of channels through which DNA can enter the cytoplasm.[7]

Heat Shock

The final critical step is the application of a heat shock, typically at 42°C.[3] This sudden increase in temperature is believed to create a thermal imbalance across the cell membrane, increasing its fluidity and permeability. This process creates transient pores in the membrane, allowing the DNA that has been pressed against the cell surface to pass into the cytoplasm.[3] Like LiAc treatment, the heat shock is essential for overcoming the cell wall barrier in intact cells but has no effect on the transformation of spheroplasts.[7][8] The duration of the heat shock is a critical parameter, with times ranging from 15 to 45 minutes being effective for high-efficiency protocols.[11]

Integrated Mechanism of Transformation

The LiAc/ssDNA/PEG method facilitates DNA uptake through a multi-step, synergistic process. While the precise molecular pathway is not fully elucidated, a prevailing model suggests a mechanism involving cell wall permeabilization followed by endocytosis-like DNA entry.[7]

-

Neutralization and Permeabilization: LiAc neutralizes surface charges and begins to permeabilize the rigid cell wall.[3][7]

-

DNA Adsorption and Wall Alteration: ssDNA coats the cell, preventing non-productive binding of plasmid DNA and working with LiAc to create a more porous cell wall structure.[3][10]

-

DNA Precipitation: PEG acts as a crowding agent, pressing the plasmid DNA against the now-permeabilized cell surface.[7]

-

Uptake: The heat shock creates transient pores in the cell membrane and is thought to trigger an endocytotic process, engulfing the DNA into the cell.[3][7] Once inside, the plasmid DNA must travel to the nucleus to be replicated and expressed.

The following diagram illustrates the proposed interplay of these components.

Caption: Logical flow of the synergistic actions of reagents in yeast transformation.

Quantitative Data on Transformation Efficiency

The efficiency of the this compound method is influenced by numerous factors. The following table summarizes quantitative data from various studies, highlighting the impact of key components and protocol modifications.

| Condition / Component | Effect on Transformation Efficiency | Fold Change | Reference(s) |

| Standard Protocol | Baseline efficiency of early LiAc methods. | ~100 transformants/µg | [2] |

| High-Efficiency Protocol | Optimized LiAc/ssDNA/PEG method. | >1 x 10⁵ to 2.2 x 10⁷ transformants/µg | [1][2] |

| Carrier DNA | Addition of ssDNA (calf thymus) to LiAc protocol. | ~200x increase | [9] |

| Carrier DNA | Addition of ssDNA (salmon sperm) to LiAc protocol. | ~20x increase | [9] |

| Cation Type | LiAc compared to LiCl. | ~1.7x more effective | [7][8] |

| Osmotic Support | Addition of sorbitol during and after heat shock. | Up to 10x increase | [12][13] |

Detailed Experimental Protocol

This section outlines a standard high-efficiency protocol for S. cerevisiae transformation, synthesized from established methodologies.[14][15][16][17]

Reagent Preparation

-

10x TE Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM EDTA (pH 8.0). Filter sterilize.

-

10x this compound (LiAc): 1 M this compound. Autoclave or filter sterilize.

-

1x TE/LiAc Solution: Mix 10 mL of 10x TE, 10 mL of 10x LiAc, and 80 mL of sterile water.

-

PEG Solution (50% w/v): Dissolve 50 g of PEG 3350 into sterile water, bringing the final volume to 100 mL. This may require gentle heating. Filter sterilize.

-

Carrier DNA (ssDNA): Use commercially available, sheared salmon sperm DNA at 10 mg/mL. Before use, boil for 5 minutes and immediately chill on ice.[18]

Transformation Workflow

The following diagram outlines the key steps in the experimental workflow.

Caption: Standard workflow for high-efficiency yeast transformation.

Step-by-Step Methodology

-

Cell Growth: Inoculate 50 mL of YPD medium with a fresh yeast colony and grow overnight at 30°C with shaking. The next day, monitor the culture's optical density (OD₆₀₀) until it reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.7-0.8).[16]

-

Harvesting: Transfer the culture to a 50 mL conical tube and pellet the cells by centrifugation at 3,000 x g for 5 minutes. Discard the supernatant.[18]

-

Washing: Resuspend the cell pellet in 10 mL of sterile water and centrifuge again. Discard the supernatant.[18]

-

Competent Cell Preparation: Resuspend the cell pellet in 1 mL of freshly prepared 1x TE/LiAc solution. The cells are now considered competent.[16]

-

Transformation Reaction: In a microcentrifuge tube, combine the following in order:

-

240 µL of 50% PEG solution

-

36 µL of 10x LiAc

-

10 µL of 10 mg/mL ssDNA (boiled and chilled)

-

1-5 µg of plasmid DNA in ≤ 20 µL volume

-

50 µL of the competent yeast cell suspension

-

-

Incubation: Vortex the mixture thoroughly for 1 minute to ensure homogeneity. Incubate at 30°C for 30 minutes with shaking.[18]

-

Heat Shock: Transfer the tube to a 42°C water bath or heat block for 15-25 minutes.[3][18] Longer durations (up to 45 mins) may increase efficiency for some strains.[11]

-

Recovery and Plating: Pellet the cells by centrifugation at 3,000 x g for 2 minutes. Carefully remove the supernatant. Resuspend the cell pellet in 200 µL of sterile water or TE buffer.[16] Plate the cell suspension onto appropriate selective agar plates.

-

Incubation: Incubate the plates at 30°C for 2 to 4 days until transformant colonies appear.[3]

Conclusion

The this compound-based method for yeast transformation is a powerful and widely adopted technique. Its efficacy stems from the synergistic interplay between its chemical and physical components. This compound and heat shock act primarily to permeabilize the yeast cell wall, while single-stranded carrier DNA enhances this process and protects the plasmid. Polyethylene glycol serves to concentrate the DNA onto the cell surface, facilitating its ultimate uptake into the cytoplasm. Understanding these underlying mechanisms allows researchers to optimize protocols for various applications, from routine plasmid introduction to the screening of complex genetic libraries, thereby accelerating research and development in yeast-based systems.

References

- 1. academic.oup.com [academic.oup.com]

- 2. med.upenn.edu [med.upenn.edu]

- 3. Video: Yeast Transformation and Cloning: this compound Method [jove.com]

- 4. nbinno.com [nbinno.com]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. Transformation of Saccharomyces cerevisiae and other fungi: Methods and possible underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Visualization of the synergistic effect of this compound and single-stranded carrier DNA on Saccharomyces cerevisiae transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Enhancing Yeast Transformation: Achieving up to a Tenfold Increase Through a Single Adjustment in the this compound–Polyethylene Glycol Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. High-efficiency S. cerevisiae this compound transformation [protocols.io]

- 15. ProtocolsLithiumAcetateTransformation < Lab < TWiki [barricklab.org]

- 16. dunham.gs.washington.edu [dunham.gs.washington.edu]

- 17. High-efficiency yeast transformation using the LiAc/SS carrier DNA/PEG method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. static.igem.org [static.igem.org]

An In-depth Technical Guide on the Chaotropic Effect of Lithium Acetate on Biomolecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium acetate (B1210297) (LiOAc) is a salt of lithium and acetic acid that has found widespread use in molecular biology and biotechnology. Its utility in protocols such as yeast transformation and nucleic acid precipitation stems from its notable chaotropic effect. A chaotropic agent is a substance that disrupts the structure of macromolecules like proteins and nucleic acids by interfering with non-covalent forces, primarily the hydrogen bonding network of water. This disruption weakens the hydrophobic effect, which is a major driving force in maintaining the native conformation of these biomolecules. This guide provides a comprehensive technical overview of the chaotropic properties of lithium acetate and its impact on proteins, DNA, and RNA, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.

The Hofmeister Series and the Dual Nature of this compound

The effects of ions on the stability of biomolecules in aqueous solutions are often described by the Hofmeister series, which ranks ions based on their ability to "salt-out" or "salt-in" proteins. Ions that stabilize proteins and favor their precipitation are termed "kosmotropes" (order-makers), while ions that destabilize proteins and enhance their solubility are known as "chaotropes" (order-breakers).

This compound presents a unique case as it is composed of a kosmotropic cation (Li⁺) and a chaotropic anion (CH₃COO⁻). The lithium ion, being small with a high charge density, is strongly hydrated and acts as a kosmotrope. Conversely, the larger acetate anion has a lower charge density and is considered a weak chaotrope. The overall effect of this compound on a biomolecule is therefore a balance of these opposing properties and can be influenced by factors such as concentration, temperature, and the specific biomolecule .

Quantitative Data on Ion Properties

While a complete quantitative comparison of all ions is complex, the Jones-Dole viscosity B-coefficient is a useful parameter to quantify the effect of an ion on the structure of water. A positive B-coefficient indicates a kosmotropic (structure-making) effect, while a negative B-coefficient signifies a chaotropic (structure-breaking) effect.

Table 1: Selected Jones-Dole Viscosity B-Coefficients (dm³/mol at 25°C)

| Ion | B-Coefficient (dm³/mol) | Classification |

| Li⁺ | +0.150 | Kosmotrope |

| Na⁺ | +0.086 | Kosmotrope |

| K⁺ | -0.007 | Chaotrope (weak) |

| Guanidinium (B1211019) (Gdm⁺) | -0.011 | Chaotrope (weak) |

| SO₄²⁻ | +0.206 | Kosmotrope (strong) |

| CH₃COO⁻ | +0.250 | Kosmotrope |

| Cl⁻ | -0.007 | Chaotrope (weak) |

| SCN⁻ | -0.103 | Chaotrope |

Note: There is some discrepancy in the literature regarding the classification of acetate. While some sources refer to it as a weak chaotrope based on its position in the Hofmeister series for protein precipitation, its positive B-coefficient suggests a kosmotropic effect on water structure.

Effect of this compound on Proteins

The native three-dimensional structure of proteins is maintained by a delicate balance of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. Chaotropic agents like this compound can disrupt this balance, leading to protein denaturation.

The mechanism involves the perturbation of the water molecules in the hydration shell of the protein. By disrupting the hydrogen-bonding network of water, chaotropes weaken the hydrophobic effect, which drives the burial of nonpolar amino acid residues in the protein core. This increased solvation of hydrophobic regions leads to the unfolding of the protein.

While this compound is described as having a chaotropic effect in the context of yeast transformation and protein denaturation, it is generally considered a less potent denaturant than strong chaotropes like guanidinium hydrochloride (GdnHCl) or urea. This is likely due to the kosmotropic nature of the Li⁺ ion counteracting the chaotropic effect of the acetate anion.

Experimental Protocol: Protein Precipitation

Protein precipitation is a common technique for concentrating proteins and removing interfering substances. While strong chaotropes are used for denaturation, salts are also used to precipitate proteins via the "salting-out" effect, which is a different mechanism driven by competition for water molecules. This compound can be used in precipitation protocols, although ammonium (B1175870) sulfate (B86663) is more common.

Protocol: General Protein Precipitation by Salting Out

-

Sample Preparation: Start with a clarified protein solution. Centrifuge the initial sample to remove any cellular debris.

-

Salt Addition: Slowly add a saturated solution of the precipitating salt (e.g., ammonium sulfate, or potentially this compound for specific applications) to the protein solution while gently stirring on ice. Add the salt solution dropwise to avoid localized high concentrations that could cause irreversible protein aggregation.

-

Incubation: Continue stirring on ice for 30-60 minutes to allow for equilibration and the formation of protein precipitates.

-

Centrifugation: Pellet the precipitated protein by centrifugation at approximately 10,000 x g for 10-20 minutes at 4°C.

-

Supernatant Removal: Carefully decant the supernatant. The supernatant can be saved for analysis of any proteins that did not precipitate.

-

Pellet Resuspension: Resuspend the protein pellet in a minimal volume of a suitable buffer for downstream applications.

Note: The optimal salt concentration for precipitating a specific protein must be determined empirically.

Effect of this compound on Nucleic Acids (DNA and RNA)

This compound is widely used in protocols involving nucleic acids, most notably in yeast transformation and RNA precipitation. Its chaotropic effect is believed to play a role in permeabilizing the yeast cell wall and facilitating DNA uptake.

DNA Denaturation and Transformation

In the context of yeast transformation, this compound is thought to partially denature the cell wall and plasma membrane, increasing their permeability to foreign DNA. The positively charged lithium ions can also interact with the negatively charged phosphate (B84403) backbone of DNA and the phospholipids (B1166683) of the cell membrane, further facilitating DNA entry into the cell.

Experimental Workflow: Yeast Transformation

Caption: Workflow for yeast transformation using the this compound method.

Protocol: High-Efficiency Yeast Transformation

-

Cell Culture: Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking. The following day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.7-0.8.

-

Harvesting and Washing: Harvest the cells by centrifugation at 3,000 x g for 5 minutes. Discard the supernatant, resuspend the cell pellet in 25 mL of sterile water, and centrifuge again.

-

Competent Cell Preparation: Discard the supernatant and resuspend the cell pellet in 1 mL of 100 mM this compound. Transfer the cell suspension to a microfuge tube.

-

Transformation Mix: In a separate tube, prepare the transformation mix containing:

-

240 µL of 50% (w/v) PEG 3350

-

36 µL of 1.0 M this compound

-

10 µL of single-stranded carrier DNA (10 mg/mL, boiled and chilled on ice)

-

1-5 µg of plasmid DNA in up to 34 µL of TE buffer

-

-

Transformation: Add 100 µL of the competent cell suspension to the transformation mix. Vortex vigorously for 1 minute.

-

Incubation and Heat Shock: Incubate at 30°C for 30 minutes with shaking. Heat shock the cells at 42°C for 15-25 minutes.

-

Recovery: Pellet the cells by centrifugation at 8,000 x g for 15 seconds. Remove the supernatant and resuspend the pellet in 1 mL of sterile water.

-

Plating: Plate appropriate dilutions of the cell suspension onto selective agar (B569324) plates. Incubate at 30°C for 2-4 days until colonies appear.

RNA Precipitation

Lithium chloride is often used for the selective precipitation of RNA, as it is less effective at precipitating DNA, proteins, and carbohydrates. While this compound is not as commonly used for this specific purpose, the principles of salt-based nucleic acid precipitation are similar. The positively charged lithium ions neutralize the negative charge of the phosphate backbone of RNA, reducing its solubility in the presence of a less polar solvent like ethanol (B145695) or isopropanol, thus causing it to precipitate out of solution.

Protocol: RNA Precipitation with a Lithium Salt

-

Sample Preparation: Start with an aqueous solution of RNA.

-

Salt Addition: Add a stock solution of a lithium salt (e.g., 7.5 M LiCl) to a final concentration of 2.5 M.

-

Incubation: Incubate the mixture at -20°C for at least 30 minutes to facilitate RNA precipitation. For very dilute samples, overnight incubation may be necessary.

-

Centrifugation: Pellet the RNA by centrifugation at >12,000 x g for 15-30 minutes at 4°C.

-

Washing: Carefully remove the supernatant. Wash the RNA pellet with 70% ethanol (ice-cold) to remove residual salt and other contaminants. Centrifuge again for 5-10 minutes at 4°C.

-

Drying and Resuspension: Discard the supernatant and air-dry the pellet for a few minutes to remove any remaining ethanol. Do not over-dry the pellet as it can be difficult to resuspend. Resuspend the RNA pellet in an appropriate volume of RNase-free water or buffer.

Cellular Effects and Signaling Pathways

Lithium, as an ion, has well-documented effects on various cellular signaling pathways, particularly in the context of its use as a mood stabilizer in the treatment of bipolar disorder. It is important to distinguish these pharmacological effects from the chaotropic effects of this compound in in vitro biochemical applications. The concentrations of lithium used therapeutically result in intracellular levels that are far lower than those used to elicit a chaotropic effect in laboratory protocols.

The primary molecular targets of lithium in a cellular context include enzymes involved in signal transduction cascades, such as inositol (B14025) monophosphatase (IMPase) and glycogen (B147801) synthase kinase 3β (GSK-3β). Inhibition of these enzymes by lithium can modulate downstream signaling pathways, including the Wnt/β-catenin and phosphoinositide (PI) pathways, which are crucial for various cellular processes like neurodevelopment, synaptic plasticity, and gene expression.

Signaling Pathway: Simplified Lithium-Mediated Inhibition of GSK-3β

Caption: Lithium inhibits GSK-3β, preventing the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus to regulate gene expression.

Conclusion

The chaotropic effect of this compound on biomolecules is a nuanced phenomenon arising from the interplay of its kosmotropic cation and chaotropic anion. While it is a moderately effective agent for disrupting the non-covalent interactions that stabilize proteins and nucleic acids, its utility is most pronounced in specific applications like yeast transformation where membrane permeabilization is key. For researchers and professionals in drug development, understanding the principles of the Hofmeister series and the specific properties of ions like lithium and acetate is crucial for optimizing protocols for protein purification, formulation, and the handling of nucleic acids. Further quantitative studies are needed to fully elucidate the concentration-dependent effects of this compound on the thermodynamics of biomolecular stability.

The Pivotal Role of Lithium Ions in Advancing Molecular Biology Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lithium, a simple alkali metal ion, has emerged as a powerful and versatile tool in the molecular biologist's arsenal. Its unique chemical properties have been harnessed in a variety of core laboratory protocols, ranging from the selective precipitation of nucleic acids to facilitating the introduction of foreign DNA into cells. This technical guide provides a comprehensive overview of the multifaceted roles of lithium ions in molecular biology, with a focus on their application in RNA purification, yeast transformation, and protein analysis. Detailed experimental protocols, quantitative data, and visual representations of key mechanisms are presented to equip researchers with the knowledge to effectively utilize lithium-based methodologies in their work.

Lithium Chloride (LiCl) in Selective RNA Precipitation

Lithium chloride is widely employed for the efficient and selective precipitation of RNA from aqueous solutions. This technique is particularly valuable for isolating RNA from mixtures containing DNA, proteins, and unincorporated nucleotides, which are common contaminants in enzymatic reactions such as in vitro transcription.

Mechanism of Action

The selective precipitation of RNA by LiCl is based on the differential solubility of nucleic acids in high salt concentrations. The small, highly hydrated lithium ion (Li⁺) effectively neutralizes the negative charges on the phosphate (B84403) backbone of RNA. This charge neutralization, combined with the specific hydration shell of the lithium ion, reduces the solubility of the larger, more structured RNA molecules, causing them to precipitate out of solution. In contrast, smaller nucleic acids like tRNA and single nucleotides, as well as DNA, remain soluble under these conditions. This property allows for the enrichment of messenger RNA (mRNA) and other large RNA species.

Quantitative Analysis of LiCl Precipitation

The efficiency of RNA precipitation with LiCl is influenced by several factors, including the final LiCl concentration, temperature, and centrifugation time. The following table summarizes the impact of LiCl concentration on RNA recovery.

| Final LiCl Concentration (M) | RNA Recovery (%) | Notes |

| 0.5 | Effective precipitation observed | Recovery is similar across a range of concentrations.[1] |

| 1.0 | Effective precipitation observed | Recovery is similar across a range of concentrations.[1] |

| 2.5 | 74% | Compared to 85% recovery with ammonium (B1175870) acetate/ethanol (B145695) precipitation. May be less efficient for smaller RNA fragments.[2] |

| 2.5 | Combined with 40% isopropanol, significantly eliminates negative effects of high salt concentration. | This combination helps to avoid inhibition of downstream enzymatic reactions like reverse transcription.[3][4] |

| 5.7 | 64.78% (with 0% isopropanol) | High concentrations of LiCl alone can lead to lower RNA yield.[3] |

| 8.0 (stock, used at 0.1 volume) | Effective for purifying RNA from inhibitors like DSS. | This high concentration is used to create a final precipitating concentration.[5] |

Experimental Protocol: RNA Precipitation with LiCl

This protocol describes a standard method for precipitating RNA from an aqueous solution using lithium chloride.

Materials:

-

RNA sample in aqueous solution

-

8 M sterile, RNase-free Lithium Chloride (LiCl) solution

-

Nuclease-free water

-

70% Ethanol (prepared with nuclease-free water)

-

Microcentrifuge tubes, 1.5 ml, RNase-free

-

Microcentrifuge

Procedure:

-

To your RNA sample, add 0.1 volumes of 8 M LiCl solution to achieve a final concentration of approximately 0.8 M.

-

Mix the solution thoroughly by gentle vortexing or inversion.

-

Incubate the mixture on ice or at -20°C for at least 30 minutes. For very dilute samples, the incubation time can be extended overnight.

-

Centrifuge the tubes at high speed (e.g., 12,000 x g) in a pre-chilled microcentrifuge for 15-30 minutes to pellet the RNA.

-

Carefully decant the supernatant without disturbing the RNA pellet, which may be translucent and difficult to see.

-

Wash the pellet by adding 500 µl of cold 70% ethanol. This step helps to remove residual LiCl and other contaminants.

-

Centrifuge at high speed for 5-10 minutes.

-

Carefully remove the ethanol wash.

-

Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to resuspend.

-

Resuspend the RNA pellet in an appropriate volume of nuclease-free water or a suitable buffer (e.g., TE buffer).

References

- 1. LiCl Precipitation for RNA Purification | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. LiCl Precipitation for RNA Purification | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Advantages of Lithium Chloride as a Precipitating Agent in RNA Isolation from Frozen Vein Segments › Research Explorer [pure.nsu.ru]

- 5. Purification of Total RNA from DSS-treated Murine Tissue via Lithium Chloride Precipitation - PMC [pmc.ncbi.nlm.nih.gov]

Basic principles of using lithium acetate in gel electrophoresis

An In-depth Technical Guide to the Core Principles of Using Lithium Acetate (B1210297) in Gel Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium acetate (LiOAc) has emerged as a valuable, low-conductivity medium for the gel electrophoresis of nucleic acids. Its unique properties allow for rapid separations at high voltages with reduced heat generation compared to traditional buffers like Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE). This guide delves into the fundamental principles of using this compound in gel electrophoresis, providing detailed experimental protocols, quantitative comparisons, and visual representations of the underlying workflows and mechanisms. This resource is intended for researchers, scientists, and drug development professionals seeking to optimize their nucleic acid separation techniques.

Introduction to this compound in Electrophoresis

Gel electrophoresis is a fundamental technique for separating macromolecules like DNA and RNA based on their size and charge.[1][2] The choice of running buffer is critical as it establishes the electric field and dissipates heat. While TAE and TBE buffers are widely used, they are associated with significant heat production at high voltages, which can lead to gel melting and compromised resolution.[3] this compound serves as an effective alternative, offering a lower conductivity medium that mitigates these issues.[3][4]

The primary advantage of this compound lies in its lower electrical conductivity, which allows for electrophoresis to be conducted at higher speeds (higher voltage) without excessive heat generation.[4] This translates to significantly shorter run times. For instance, gels made with this compound can be run at 5-30V/cm, whereas TAE gels are typically run at 5-10V/cm.[4] At a given voltage, the heat generated in a this compound gel is much lower than in a TAE gel, preventing the gel from melting and ensuring sharper bands.[3]

Core Principles and Advantages

The utility of this compound in electrophoresis is grounded in the principles of ion mobility and its impact on the conductivity of the buffer.

-

Low Electrical Conductivity : The smaller hydrated radius of the lithium ion compared to Tris contributes to the lower conductivity of the buffer.[3][5] This lower conductivity is the primary reason for reduced heat generation (Joule heating), which is proportional to the conductivity of the medium.

-

Rapid Separation : Due to the reduced heat production, higher voltages can be applied, leading to faster migration of nucleic acids through the gel matrix.[3][4] This can reduce run times from hours to a fraction of the time.[6]

-

High Resolution of Large DNA Fragments : this compound buffers are particularly well-suited for the high-resolution separation of larger DNA fragments, typically those greater than 3.0 kb.[3][6]

-

Versatility : this compound can also be used for RNA separation, providing a viable alternative to standard MOPS-based buffers.[3]

-

Compatibility with Downstream Applications : DNA isolated from a gel run with a this compound buffer is generally compatible with downstream applications such as ligation and sequencing.[4]

Quantitative Data Presentation

The following tables summarize key quantitative data comparing this compound-based buffers with traditional electrophoresis buffers.

| Parameter | This compound Buffer | TAE Buffer | TBE Buffer |

| Recommended Voltage | 5-30 V/cm[4] | 5-10 V/cm[4] | 5-10 V/cm |

| Typical Run Time | Significantly shorter | Longer | Longer |

| Heat Generation | Low[3] | High[3] | High[3] |